2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide
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Overview
Description
2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds based on similar benzothiadiazinyl structures have been synthesized and evaluated for their anticancer activities. One study focused on a series of compounds tested against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. These compounds exhibited moderate to good inhibitory activity, with some being particularly active due to their ability to inhibit tubulin polymerization, a mechanism that can disrupt cancer cell growth (Kamal et al., 2011).
Synthesis and Characterization of Heterocycles
A novel synthesis route has been explored for the creation of benzimidazoles, benzothiazoles, and 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines via molecular iodine-mediated oxidative cyclization. This process facilitates new C-N and S-N bond formation at ambient temperature, highlighting a method for developing potentially bioactive compounds (Naresh, Kant, & Narender, 2014).
Antimicrobial and Antioxidant Activities
Some studies have explored the synthesis of novel compounds incorporating the thiadiazole moiety for their antimicrobial and antioxidant activities. These compounds have been evaluated against various bacterial and fungal strains, showing promising results that suggest potential applications in treating microbial infections and oxidative stress-related disorders (Almajan et al., 2010).
Potential Utility in Agronomy
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, related to the query compound, have been investigated for their phytotoxic, antimicrobial, antifeedant, antifungal, insecticidal properties, and potential agronomic utility. Such compounds, derived from plants in the Poaceae family, could offer new approaches to pest control and crop protection (Macias et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is PI3Kδ (Phosphoinositide 3-kinases delta) . PI3Kδ is a lipid kinase that regulates numerous biological functions, including cell growth, proliferation, differentiation, motility, and intracellular trafficking .
Mode of Action
The compound interacts with PI3Kδ by inhibiting its activity . The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generates the most potent analogues with the IC50 values of 217 to 266 nM . Unlike the quinazolinone lead compound that was a dual PI3Kδ/γ inhibitor, this compound with the same 3,4-dimethoxyphenyl moiety was more than 21-fold selective over PI3Kγ .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . By inhibiting PI3Kδ, the compound can disrupt this pathway, potentially leading to decreased cell proliferation and survival .
Result of Action
The selective PI3Kδ inhibitors were evaluated for their antiproliferative activity against human B-cell SU-DHL-6. They significantly inhibited SU-DHL-6 cell proliferation with the GI50 of 2.13 and 2.50 μM, respectively . This suggests that the compound may have potential applications in the treatment of diseases characterized by overactive B-cell proliferation.
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide has been reported to exhibit various biochemical activities. For instance, it has been found to interact with enzymes such as PI3Kδ . It has also been reported to have inhibitory activity against α-glucosidase enzyme . The nature of these interactions is likely due to the unique structural features of the compound, including the presence of functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc .
Cellular Effects
In cellular contexts, this compound has been found to influence cell function through its interactions with various biomolecules. For example, its inhibitory activity against PI3Kδ can impact cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. Its interactions with enzymes like PI3Kδ suggest that it may exert its effects through enzyme inhibition
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that the compound interacts with enzymes such as PI3Kδ , suggesting that it may be involved in related metabolic pathways
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-13-17(2)23(18(3)14-16)25-22(28)15-27-26-24(19-9-5-4-6-10-19)20-11-7-8-12-21(20)31(27,29)30/h4-14H,15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVWQCKSSILSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.